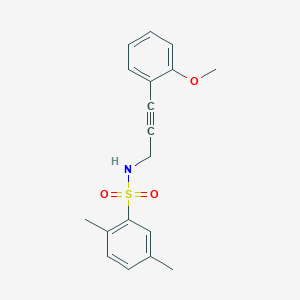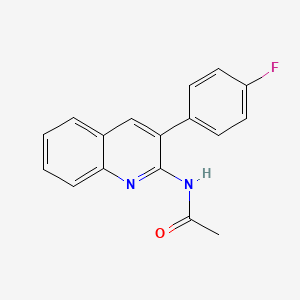
N-(3-(2-methoxyphenyl)prop-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-methoxyphenyl)prop-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, with additional methoxy and propynyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methoxyphenyl)prop-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenylacetylene and 2,5-dimethylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-methoxyphenylacetylene is reacted with 2,5-dimethylbenzenesulfonyl chloride under an inert atmosphere, typically nitrogen, at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include:
Continuous Flow Reactors: To enhance the efficiency and yield of the reaction.
Catalysts: Use of catalysts to lower the activation energy and increase the reaction rate.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(2-methoxyphenyl)prop-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-(3-(2-methoxyphenyl)prop-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antidepressant due to its interaction with the serotonergic system.
Biology: Used in studies involving enzyme inhibition and protein binding.
Materials Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism of action of N-(3-(2-methoxyphenyl)prop-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may modulate the activity of serotonin receptors, leading to its antidepressant effects . The compound’s structure allows it to fit into the active sites of these targets, altering their function and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(trifluoromethyl)phenyl)prop-2-yn-1-yl)benzamide: Known for its antidepressant-like effects.
2-(4-Methoxyphenyl)-N-(prop-2-yn-1-yl)acetamide: Used in various chemical research applications.
Uniqueness
N-(3-(2-methoxyphenyl)prop-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and propynyl groups, along with the sulfonamide moiety, make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H19NO3S |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
N-[3-(2-methoxyphenyl)prop-2-ynyl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H19NO3S/c1-14-10-11-15(2)18(13-14)23(20,21)19-12-6-8-16-7-4-5-9-17(16)22-3/h4-5,7,9-11,13,19H,12H2,1-3H3 |
Clave InChI |
OODZKYKUZFYAIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC#CC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(p-Tolyl)benzo[b]thiophene](/img/structure/B14119527.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B14119529.png)

![tert-Butyl [(1S,3R)-4-hydroxy-1-(hydroxymethyl)-3-methylbutyl]carbamate](/img/structure/B14119535.png)


![3-[4-(Methoxycarbonyl)-5-methylfur-2-yl]acrylic acid](/img/structure/B14119552.png)

![3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane](/img/structure/B14119569.png)

![7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B14119590.png)
